Green CMFDA

概要

説明

グリーンCMFDAは、5-クロロメチルフルオレセインジアセテートとしても知られており、蛍光性チオール反応性細胞透過性プローブです。細胞膜を通過し、細胞内に長時間蛍光を保持できるため、細胞生物学で細胞の追跡に広く用いられています。 この化合物は、長期の細胞追跡、細胞運動の研究、および細胞生存率アッセイに特に有用です .

科学的研究の応用

Green CMFDA has a wide range of applications in scientific research:

Cell Tracking and Tracing: It is used to monitor cell movement, location, proliferation, migration, chemotaxis, and invasion. .

Cell Viability Assays: This compound is used to assess cell viability and cytotoxicity by distinguishing live cells from dead cells based on fluorescence retention

Wound Healing Studies: It is employed in wound healing assays to track cell migration and proliferation during the healing process.

Pathogen Tracking: This compound can be used to selectively label intracellular pathogens, such as bacteria, within infected cells.

Multicolor Imaging: It can be combined with other fluorescent dyes for multicolor imaging applications, allowing simultaneous tracking of different cellular processes

作用機序

グリーンCMFDAは、一連の細胞内反応によって作用します。

細胞透過: この化合物は、親油性であるため、細胞膜を自由に通過します

エステラーゼ加水分解: 細胞内に入ると、エステラーゼがジアセテート基を加水分解し、グリーンCMFDAを蛍光性の5-クロロメチルフルオレセインに変換します

これらの反応の結果、細胞内に蛍光が保持され、長期の追跡とイメージングが可能になります .

類似化合物の比較

グリーンCMFDAは、他の類似した蛍光プローブと比較されています。

カルセインAM: グリーンCMFDAとは異なり、カルセインAMは、細胞内に数時間しか保持されず、主に短期の生存率研究に使用されます.

BCECF AM: カルセインAMと同様に、BCECF AMは、短期の研究に使用され、長期の蛍光保持は提供されません.

CytoTrace™ Ultra Green: この新しい染料は、グリーンCMFDAよりも大幅に明るく、光安定性が高いため、長期の細胞追跡に適した堅牢な代替手段です.

グリーンCMFDAは、蛍光を長時間保持できること、および多色イメージングアプリケーションとの互換性という点で独特です .

生化学分析

Biochemical Properties

Green CMFDA is known to interact with various enzymes, proteins, and other biomolecules within the cell . It freely diffuses through cell membranes and once inside the cell, it transforms into a cell-impermeant, fluorescent product . This transformation is believed to be mediated by a glutathione S-transferase–mediated reaction . The dye contains a chloromethyl group that reacts with thiols, probably in a glutathione S-transferase–mediated reaction .

Cellular Effects

This compound does not affect cell viability or proliferation . It allows for multigenerational tracking of cellular movements . The dye is brightly fluorescent, non-toxic, and stable at physiological pH . It displays fluorescence for at least 72 hours .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into a cell-impermeant, fluorescent product . This transformation is believed to occur through a glutathione S-transferase–mediated reaction . The dye may also react with intracellular thiol-containing biomolecules .

Temporal Effects in Laboratory Settings

This compound displays fluorescence for at least 72 hours . It is well retained in cells, allowing for multigenerational tracking of cellular movements . The dye is stable, non-toxic at working concentrations, and brightly fluorescent at physiological pH .

Metabolic Pathways

This compound is involved in the glutathione S-transferase–mediated reaction pathway . This pathway involves the reaction of the dye’s chloromethyl group with thiols .

Transport and Distribution

This compound freely diffuses through cell membranes . Once inside the cell, it transforms into a cell-impermeant, fluorescent product . This transformation allows the dye to be well retained in cells .

Subcellular Localization

This compound is transformed into a cell-impermeant, fluorescent product inside the cell . This transformation allows the dye to be well retained in cells, enabling its localization within the cell .

準備方法

グリーンCMFDAは、フルオレセインジアセテートをクロロメチル化反応によって合成します。合成経路は、フルオレセインジアセテートとクロロメチルメチルエーテルを、水素化ナトリウムなどの塩基の存在下で反応させて、クロロメチル基を導入することです。 反応条件は、通常、無水溶媒と制御された温度で、高収率と純度を確保します .

工業生産では、一貫性と品質を維持するために、反応パラメータを慎重に制御しながら、プロセスをスケールアップします。 その後、結晶化またはクロマトグラフィー技術によって化合物を精製し、乾燥した光から保護された条件下で保存して分解を防ぎます .

化学反応の分析

グリーンCMFDAは、主にクロロメチル基とジアセテート基に関連する、いくつかの種類の化学反応を起こします。

これらの反応に用いられる一般的な試薬には、エステラーゼ酵素とチオール含有化合物があります。 生成される主な生成物は、蛍光性の5-クロロメチルフルオレセイン-チオエーテル付加体です .

科学研究への応用

グリーンCMFDAは、科学研究で幅広い用途があります。

細胞追跡: 細胞運動、位置、増殖、遊走、走化性、浸潤の監視に用いられます。 .

細胞生存率アッセイ: グリーンCMFDAは、蛍光保持に基づいて生細胞と死細胞を区別することにより、細胞生存率と細胞毒性を評価するために用いられます

創傷治癒研究: 創傷治癒アッセイで、治癒過程における細胞遊走と増殖を追跡するために使用されます.

病原体追跡: グリーンCMFDAは、感染細胞内の細菌などの細胞内病原体を選択的に標識するために使用できます.

多色イメージング: 他の蛍光色素と組み合わせて、多色イメージングアプリケーションで使用でき、異なる細胞プロセスを同時に追跡できます

類似化合物との比較

Green CMFDA is compared with other similar fluorescent probes:

Calcein AM: Unlike this compound, calcein AM is retained in cells for only a few hours and is primarily used for short-term viability studies.

BCECF AM: Similar to calcein AM, BCECF AM is used for short-term studies and does not provide long-term fluorescence retention.

CytoTrace™ Ultra Green: This newer dye is significantly brighter and more photostable than this compound, making it a robust alternative for long-term cell tracking.

This compound is unique in its ability to retain fluorescence for extended periods and its compatibility with multicolor imaging applications .

特性

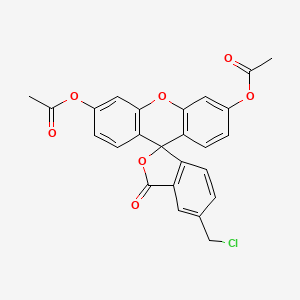

IUPAC Name |

[6'-acetyloxy-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClO7/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJDHSYCSQAODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CCl)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159970 | |

| Record name | 5-Chloromethylfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136832-63-8 | |

| Record name | 5-Chloromethylfluorescein diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136832-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethylfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloromethylfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROMETHYLFLUORESCEIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6H2YMA2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CMFDA itself is non-fluorescent. It readily crosses the cell membrane and enters the cytoplasm. [] Once inside, cellular esterases cleave off the acetate groups, transforming CMFDA into 5-chloromethylfluorescein (CMF), a highly fluorescent molecule. [, ] CMF then reacts with intracellular thiols, primarily glutathione, forming a fluorescent adduct. [] This adduct is cell-impermeant, effectively trapping the fluorescence within the cell. [, ]

ANone: CMFDA staining allows researchers to track cells over time, monitor cell division, and study cell migration. [] The stable fluorescent signal, retained through several generations, aids in understanding cell lineage and differentiation. []

ANone: CMFDA has a molecular formula of C25H19ClO7 and a molecular weight of 478.89 g/mol.

ANone: Yes, the excitation and emission maxima for CMF, the fluorescent product of CMFDA, are approximately 492 nm and 516 nm, respectively. []

ANone: Yes, a significant advantage of CMFDA is its compatibility with aldehyde fixatives. [] This allows for long-term sample storage and detailed anatomical studies. []

ANone: CMFDA itself is not catalytically active. Its utility lies in its ability to be converted into a fluorescent probe by intracellular esterases. [, ]

ANone: CMFDA is primarily used for:

- Cell tracking: Monitoring cell migration, division, and differentiation over time. [, , , , ]

- Cell viability assessment: Differentiating between live and dead cells in a population. [, , , , , ]

- Studying cell-cell interactions: Investigating fusion events, phagocytosis, and other cellular interactions. [, , ]

ANone: While specific computational studies focusing solely on CMFDA are limited in the provided research papers, computational tools and resources are crucial for designing and optimizing fluorescent probes like CMFDA. []

ANone: Structural modifications to the CMFDA molecule can alter its cell permeability, fluorescence intensity, and spectral properties. [] For instance, replacing the chloromethyl group can affect its reactivity with thiols and, consequently, its intracellular retention. []

ANone: CMFDA should be handled with standard laboratory safety practices. While generally considered non-toxic at working concentrations, always consult the safety data sheet for specific guidelines. []

ANone: When using CMFDA in animal studies or with human cells, researchers must adhere to all relevant ethical guidelines and regulations.

ANone: The provided research primarily focuses on CMFDA as a tool for in vitro studies. Therefore, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) in vivo is limited. []

ANone: CMFDA has been successfully used in various in vitro assays, including:

- Cell adhesion and transmigration assays: Assessing the ability of cells to adhere to and migrate through various substrates. []

- Phagocytosis assays: Quantifying the uptake of CMFDA-labeled particles by phagocytic cells. [, ]

- Cell viability assays: Determining the percentage of live and dead cells in a population under different conditions. [, ]

ANone: Yes, CMFDA has been used in a limited number of animal studies. For example, it has been used to track retinal ganglion cell axons in vivo. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。